3-Tolperison
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tolperison involves the reaction of 4-methylacetophenone with piperidine in the presence of a reducing agent. The process typically includes the following steps:
Formation of the Intermediate: 4-methylacetophenone is reacted with piperidine to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as wet granulation and compression are used to formulate the compound into film-coated tablets for oral administration .
Chemical Reactions Analysis
Types of Reactions: 3-Tolperison undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
3-Tolperison has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of muscle relaxants and their chemical properties.
Biology: Research on its effects on muscle cells and neurotransmitter release provides insights into its biological activity.
Mechanism of Action
3-Tolperison exerts its effects by acting on the central nervous system. It blocks voltage-gated sodium and calcium channels in the reticular formation of the brainstem. This action inhibits the release of neurotransmitters, leading to muscle relaxation. The compound also increases blood supply to skeletal muscles, reducing muscle contracture and associated pain .
Comparison with Similar Compounds
Eperisone: Another centrally acting muscle relaxant with similar properties.
Lanperisone: Known for its muscle relaxant effects but with different pharmacokinetics.
Inaperisone: A related compound with similar therapeutic uses.
Silperisone: A non-chiral, tolperisone-like compound with unique properties.
Uniqueness of 3-Tolperison: this compound stands out due to its minimal sedative effects and its ability to effectively alleviate muscle spasms without significant side effects. Its unique mechanism of action and high affinity for nervous tissue make it a valuable therapeutic agent in the treatment of various neurological conditions .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3 |
InChI Key |
RHSOOLLJDIWQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
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